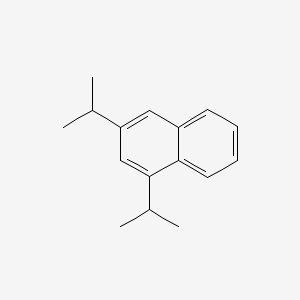

1,3-Diisopropylnaphthalene

Description

BenchChem offers high-quality 1,3-Diisopropylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diisopropylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-di(propan-2-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-11(2)14-9-13-7-5-6-8-15(13)16(10-14)12(3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBFIFNXALGSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2C(=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205763 | |

| Record name | 1,3-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57122-16-4 | |

| Record name | 1,3-Diisopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57122-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057122164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isopropyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI6QHK0NJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Intramolecular Isomerization:this Pathway Involves the Rearrangement of an Alkyl Group Within the Same Molecule. Ab Initio Quantum Chemical Calculations Have Shown That Intramolecular 1,2 Isopropyl Shifts Are Energetically Feasible.acs.orgresearchgate.netthis Mechanism Allows for the Direct Interconversion of Isomers, Such As the Transformation of 2,6 Dipn to 2,7 Dipn, Which Can Occur Within the Channels of a Mordenite Hm Zeolite Catalyst.acs.orgthe Conversion of 1,3 Dipn Can Also Occur, Though Experiments over Certain Zeolites Have Shown It to Have Very Low Conversion Rates Compared to Other Isomers Like 1,7 Dipn and 2,6 Dipn.researchgate.netthe Specific Zeolite Structure Plays a Key Role; for Example, the External Surface of Hy and H Beta Zeolites is More Active in the Isomerization of 1,7 Dipn Than 2,6 Dipn, While H Mordenite is More Active for 2,6 Dipn Isomerization.researchgate.net

These pathways ensure that, given sufficient time and appropriate catalytic conditions, the DIPN isomers can freely interconvert, ultimately shifting the product composition towards the most thermodynamically stable forms. acs.org

Advanced Analytical Techniques for Characterization and Isomer Specificity of Diisopropylnaphthalenes

Thermophysical Characterization of 1,3-Diisopropylnaphthalene Polymorphs

The polymorphic nature of 1,3-diisopropylnaphthalene has been a subject of detailed scientific investigation, revealing complex phase behavior. The thermodynamic properties and stability of its different crystalline forms have been characterized using a combination of advanced analytical techniques. researchgate.net A comprehensive study by Štejfa et al. (2020) provides a foundational understanding of the thermophysical characteristics of 1,3-diisopropylnaphthalene polymorphs. orcid.orgfzu.czacs.orgdntb.gov.uaresearchgate.netfzu.czorcid.orgwebnode.czsemanticscholar.org

The investigation into the polymorphic behavior of 1,3-diisopropylnaphthalene has been conducted through methods such as Differential Scanning Calorimetry (DSC) and variable-temperature X-ray powder diffraction. researchgate.netresearchgate.net These techniques have been instrumental in identifying and characterizing the different solid phases of the compound. Furthermore, the thermodynamic properties have been thoroughly examined using static vapor pressure measurements and Tian-Calvet calorimetry. researchgate.netresearchgate.net

Research has also delved into the crystal structure of the polymorphs, with one study successfully obtaining the crystal structure of a disordered metastable phase through single-crystal X-ray diffraction. researchgate.net This, combined with density functional theory (DFT) calculations, has allowed for the determination of ideal-gas thermodynamic properties. researchgate.net A consistent thermodynamic description of 1,3-diisopropylnaphthalene has been developed by simultaneously correlating experimental data for phase behavior, vapor pressures, and condensed phase heat capacities with calculated ideal-gas heat capacities. researchgate.net

The following tables present a summary of the key thermophysical data for 1,3-diisopropylnaphthalene and its polymorphs as reported in the literature.

Table 1: General Thermophysical Properties of 1,3-Diisopropylnaphthalene

| Property | Value |

| Molecular Formula | C₁₆H₂₀ |

| Molar Mass | 212.33 g/mol |

| Boiling Point | 308.6 °C |

| Melting Point | Not available for the stable form |

Data sourced from PubChem and ACS Publications. acs.orgnih.gov

Table 2: Experimental Techniques Used in the Thermophysical Characterization of 1,3-Diisopropylnaphthalene Polymorphs

| Technique | Purpose | Reference |

| Differential Scanning Calorimetry (DSC) | Investigation of phase behavior and polymorphism. | researchgate.netresearchgate.net |

| Variable-Temperature X-ray Powder Diffraction | Detailed study of polymorphic behavior. | researchgate.netresearchgate.net |

| Static Vapour Pressure Measurements | Determination of thermodynamic properties. | researchgate.netresearchgate.net |

| Tian-Calvet Calorimetry | Measurement of liquid-phase heat capacities. | researchgate.netdntb.gov.uaresearchgate.net |

| Single-Crystal X-ray Diffraction | Determination of the crystal structure of the metastable phase. | researchgate.net |

Table 3: Investigated Thermodynamic and Physical Properties of 1,3-Diisopropylnaphthalene

| Property | Method of Determination | Reference |

| Vapor Pressure | Static method | researchgate.netresearchgate.net |

| Liquid-Phase Heat Capacity | Tian-Calvet calorimetry | researchgate.netresearchgate.net |

| Phase Behavior | Differential Scanning Calorimetry (DSC) | researchgate.netresearchgate.net |

| Ideal-Gas Thermodynamic Properties | Density Functional Theory (DFT) and statistical thermodynamics | researchgate.net |

Computational Chemistry and Theoretical Modeling of 1,3 Diisopropylnaphthalene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-diisopropylnaphthalene at a molecular level. These ab initio and density functional theory (DFT) methods are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe its electronic properties.

Theoretical studies on naphthalene (B1677914) derivatives, while not always specific to the 1,3-diisopropyl isomer, provide a framework for the types of properties that are calculated. researchgate.net For instance, geometry optimization yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized structure, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Furthermore, quantum chemical methods are employed to compute the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species. researchgate.net These computational approaches, often part of a combined research strategy, supplement experimental data to provide a comprehensive understanding of the molecule's structure and reactivity. researchgate.net

Statistical Thermodynamics and Ideal-Gas State Property Computations

The thermodynamic properties of 1,3-diisopropylnaphthalene in the ideal-gas state have been determined through a powerful combination of quantum chemical calculations and statistical thermodynamics. researchgate.netnist.gov This approach allows for the calculation of macroscopic thermodynamic functions from the computed energy levels of the molecule. nih.gov

The process begins with quantum chemical calculations, typically using Density Functional Theory (DFT), to obtain the molecular energy and vibrational frequencies. nist.gov This molecular-level information is then used as input for statistical thermodynamics calculations. nih.gov These calculations yield important ideal-gas state properties as a function of temperature, such as the standard molar heat capacity (C°p), standard molar entropy (S°), and standard molar enthalpy [H°(T)-H°(0)]. nih.gov

For 1,3-diisopropylnaphthalene, calculated ideal-gas heat capacities have been used in conjunction with experimental data—such as vapor pressures and condensed phase heat capacities—to create a thermodynamically consistent description of the compound's behavior. researchgate.netnist.gov This integrated approach ensures that the derived properties are robust and reliable.

Table 1: Ideal-Gas Molar Thermodynamic Properties of 1,3-Diisopropylnaphthalene at T = 298.15 K and p = 0.1 MPa

| Property | Value | Unit |

| Standard molar heat capacity, C°p | 321.08 | J·K⁻¹·mol⁻¹ |

| Standard molar entropy, S° | 487.84 | J·K⁻¹·mol⁻¹ |

| Standard molar enthalpy, [H°(T)-H°(0)] | 54.67 | kJ·mol⁻¹ |

This table is generated based on data reported in thermodynamic studies combining computational and experimental methods. nist.gov

Density Functional Theory (DFT) Applications in Vibrational Spectroscopy

Density Functional Theory (DFT) has proven to be an indispensable tool for interpreting the vibrational spectra (Infrared and Raman) of diisopropylnaphthalene (DIPN) isomers, including 1,3-DIPN. wikipedia.org By calculating theoretical spectra and comparing them to experimental results, DFT aids in the positive identification of specific isomers within complex mixtures. wikipedia.orgnih.gov

In one study, the theoretical IR spectrum for 1,3-DIPN was calculated and compared with the spectrum of the pure, isolated compound. wikipedia.org The results showed a very good fit between the theoretical and experimental spectra after the application of a scaling factor. wikipedia.org This process is crucial because unscaled theoretical frequencies often deviate systematically from experimental values. Scaling factors are empirically derived to correct for these deviations, improving the accuracy of predictions. nih.gov For 1,3-diisopropylnaphthalene, these scaling factors have been evaluated based on its measured Raman and IR spectra. nist.gov

The choice of DFT functional and basis set is critical for accuracy. Studies on DIPN isomers have utilized functionals such as B3LYP and B3PW91 with various basis sets, including 6-311G(d,p) and 6-31G*. wikipedia.orgnih.gov These calculations allow for the assignment of specific vibrational modes, such as C-H out-of-plane deformations, which can be characteristic for each isomer. nih.gov For some isomers, detailed potential energy distribution (PED) analysis has been performed to precisely describe the nature of each vibrational mode. nih.gov

Table 2: Comparison of Selected Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for a DIPN Isomer

| Experimental IR (cm⁻¹) | Scaled Theoretical IR (cm⁻¹) | Assignment (Vibrational Mode) |

| ~750 | ~752 | Naphthalene Ring C-H out-of-plane bend |

| ~830 | ~833 | Naphthalene Ring C-H out-of-plane bend |

| ~1500 | ~1505 | Naphthalene Ring C=C stretch |

| ~2960 | ~2965 | Isopropyl C-H stretch |

Note: This table is a representative example based on findings for DIPN isomers where theoretical spectra are matched to experimental data. wikipedia.orgnih.gov Specific values for 1,3-DIPN require the original spectral data.

Molecular Dynamics Simulations and Binding Affinity Predictions

Molecular dynamics (MD) simulations and binding affinity predictions are powerful computational methods used to study the behavior of molecules over time and their interactions with biological targets. 193.6.1 MD simulations model the movement of atoms and molecules, providing insights into dynamic processes like conformational changes and interactions with a solvent or a receptor binding site. arxiv.orgnih.gov Binding affinity predictions estimate the strength of the interaction between a ligand, such as 1,3-DIPN, and a protein, which is crucial in fields like drug discovery and toxicology. nih.govresearchgate.net

While extensive research exists on the synthesis and physical properties of diisopropylnaphthalenes, specific studies applying MD simulations or predicting the binding affinity of 1,3-diisopropylnaphthalene were not prominent in the surveyed literature. However, the known applications of its isomers suggest clear potential for such computational analyses. For example, the 2,6-DIPN isomer is used as a plant growth regulator to prevent sprouting in potatoes, a function that relies on its ability to bind to a specific biological target within the plant. nih.gov Computational docking and binding affinity calculations could elucidate the mechanism of this action, identifying key interactions at the binding site. 193.6.1nih.gov

Furthermore, since diisopropylnaphthalenes are metabolized in organisms, MD simulations could be used to model their interaction with metabolic enzymes, such as those in the Cytochrome P450 family. 193.6.1biosynth.com Such simulations would help predict the orientation of the molecule within the enzyme's active site and identify the residues crucial for its breakdown.

Computational Prediction of Environmental Partitioning Behavior (e.g., COSMO-RS applications)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method based on quantum chemistry that is highly effective for predicting the thermodynamic properties of fluids and their mixtures. researchgate.net It is particularly useful for assessing the environmental fate of chemical compounds by predicting their partitioning behavior between different environmental compartments, such as water, air, and organic carbon. researchgate.netresearchgate.net

COSMO-RS has been used to predict a suite of fundamental environmental partitioning coefficients for alkylated naphthalenes, including diisopropylnaphthalenes. researchgate.net The model calculates these properties from first principles, using the results of quantum chemical calculations for the specific molecules involved. researchgate.net Key parameters predicted include:

Aqueous Solubility (log S): The extent to which a compound will dissolve in water.

Octanol-Water Partition Coefficient (log Kow): A measure of a chemical's lipophilicity, indicating its tendency to accumulate in the fatty tissues of organisms. researchgate.net

Henry's Law Constant (log Kaw): Describes the partitioning of a chemical between air and water. researchgate.net

These predictions are vital for environmental risk assessment. For a compound like 1,3-diisopropylnaphthalene, which is used as a solvent in products like carbonless copy paper, understanding its environmental distribution is essential. researchgate.net COSMO-RS provides a rapid and cost-effective way to screen for potential bioaccumulation and persistence without extensive experimental testing. researchgate.net The accuracy of COSMO-RS predictions for related naphthalene compounds has been found to be in good agreement with available experimental data, lending confidence to its application for the diisopropylnaphthalene isomers. researchgate.net

Environmental Distribution, Transport, and Degradation Pathways of Diisopropylnaphthalenes

Anthropogenic Origins and Occurrence of Diisopropylnaphthalene Isomers in Environmental Compartments

Diisopropylnaphthalenes (DIPNs) are not known to occur naturally; their presence in the environment is a direct result of human industrial activity. mq.edu.auresearchgate.net Technical DIPN, a mixture primarily composed of seven isomers (1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-DIPN), was developed as a replacement for polychlorinated biphenyls (PCBs). mq.edu.au Its primary applications include use in the manufacturing of carbonless copy paper and thermal papers, as well as in food packaging materials. mq.edu.auee-net.ne.jp Additionally, specific isomers, such as 2,6-DIPN, have been utilized in agriculture as plant growth regulators. mq.edu.au

The release of these compounds into the environment has led to their detection in multiple environmental compartments. The combustion of paper products is a significant source, with DIPNs being identified as markers for paper combustion in atmospheric particulate matter. researchgate.net Their synthetic origin and specific industrial uses make them important contaminants for geochemical analysis. researchgate.net

Studies have documented the presence of DIPN isomers in air, water, sediment, and biota. For instance, investigations in the vicinity of a paper recycling plant revealed contamination in various environmental samples. ee-net.ne.jp The table below summarizes the concentrations of DIPN found in different environmental media.

Table 1: Occurrence of Diisopropylnaphthalene (DIPN) in Environmental Media

| Environmental Compartment | Concentration Range | Reference |

|---|---|---|

| Air | 1.1 ± 0.38 ng/m³ | researchgate.net |

| River Water | <1.9 to 9.8 ng/L | researchgate.net |

| Sediment | <1.1 to 4400 ng/g-dry | researchgate.net |

Biodegradation Mechanisms and Isomer-Specific Susceptibility

The persistence and fate of DIPNs in the environment are largely governed by their susceptibility to microbial degradation. The structure of each isomer plays a critical role in its biodegradability.

The rate of biodegradation of naphthalene (B1677914) and its derivatives is highly dependent on environmental conditions, particularly the presence or absence of oxygen. Generally, aerobic degradation of naphthalene is significantly faster than anaerobic degradation. researchgate.net In one study, naphthalene was completely degraded under aerobic conditions within 60 hours, whereas under anaerobic conditions, degradation was much slower and incomplete even after 288 days. researchgate.net The efficiency of aerobic biodegradation can be enhanced in engineered systems like slurry-phase bioreactors, which improve the availability of the contaminant to microorganisms. nih.gov

For substituted naphthalenes like DIPNs, the degradation rate is isomer-specific. Studies on nonylphenols, another group of alkylated aromatic compounds, show a strong correlation between the transformation of individual isomers and their molecular structure, particularly the degree of substitution at the alpha-carbon. nih.govresearchgate.net Isomers with less steric hindrance and smaller alkyl chains are typically degraded more efficiently. nih.govresearchgate.net It is inferred that similar structure-activity relationships govern the biodegradation kinetics of DIPN isomers, with more sterically hindered structures like 1,3-DIPN potentially exhibiting slower degradation rates compared to less hindered isomers.

The metabolic breakdown of isopropylnaphthalene derivatives is key to understanding their environmental fate. Unlike naphthalene itself, which is primarily metabolized through oxidation of the aromatic ring, the metabolic pathway for DIPNs proceeds differently. nih.govnih.gov Studies on 2,6-DIPN in rats have shown that metabolism occurs almost exclusively through the oxidation of the isopropyl side-chains. nih.gov This process avoids the formation of reactive epoxide intermediates on the aromatic ring, which is a key step in the cytotoxicity of naphthalene. nih.govnih.gov

The proposed metabolic pathway for DIPNs is initiated by cytochrome P450 monooxygenases, which hydroxylate the isopropyl groups. This initial oxidation is followed by further metabolic steps, leading to more polar and excretable compounds. nih.govnih.gov This side-chain oxidation pathway is considered a detoxification route, as it is less likely to produce the toxic intermediates associated with aromatic ring oxidation. nih.gov

Sorption and Volatilization Processes of Diisopropylnaphthalenes in Environmental Media

The transport and bioavailability of DIPNs in the environment are influenced by sorption to soil and sediment particles and by volatilization into the atmosphere. While specific data on the sorption coefficients (e.g., Koc) for 1,3-DIPN are limited, the general behavior of hydrophobic organic compounds provides insight. Due to their low water solubility and aromatic nature, DIPNs are expected to adsorb to organic matter in soil and sediments.

A significant finding is that DIPNs are preferentially adsorbed by solid bitumens (B1180155) in geological samples. mq.edu.au This strong sorption suggests that in environments rich in such materials, the mobility of DIPNs would be significantly limited. mq.edu.au

Diisopropylnaphthalenes as Environmental Tracers in Geochemical Studies

The purely synthetic origin of DIPNs makes them excellent tracers for anthropogenic contamination in geochemical and environmental studies. mq.edu.auresearchgate.net Their presence in a sample is a definitive indicator of human influence. They have been identified as contaminants in geological samples from locations such as the Oklo natural nuclear reactor site in Gabon and Silurian–Devonian sediments in Tunisia. mq.edu.auresearchgate.net In these cases, the contamination was traced back to the tissue paper used for wrapping and storing the samples. mq.edu.au

Furthermore, the distinct isomeric profile of technical DIPN mixtures can be used to trace pollution back to specific sources. ee-net.ne.jp For example, the detection of DIPNs in atmospheric particulate matter has been used as a marker for emissions from paper combustion or recycling industries. researchgate.net This application is of increasing importance for organic geochemists studying both modern environmental pollution and the contamination of ancient rock and sediment samples. mq.edu.auresearchgate.net

Synthesis and Investigation of Functionalized 1,3 Diisopropylnaphthalene Derivatives

Derivatization Strategies for Naphthalene (B1677914) Core Functionalization

The functionalization of the 1,3-diisopropylnaphthalene core primarily involves electrophilic substitution reactions. The two isopropyl groups on the naphthalene ring direct incoming electrophiles to specific positions, thereby controlling the isomeric purity of the products. Key derivatization strategies include nitration, and oxidation, which introduce functional groups that can be further modified.

One of the most common functionalization routes is the oxidation of the isopropyl groups. For instance, the aerobic oxidation of diisopropylnaphthalenes can yield naphthalenediols. sci-hub.se This transformation is often catalyzed by systems such as N-hydroxyphthalimide (NHPI) in conjunction with a radical initiator like α,α'-azobisisobutyronitrile (AIBN). sci-hub.se Subsequent treatment with acid, such as sulfuric acid, can lead to the formation of the corresponding diol. sci-hub.se While much of the research has focused on the 2,6-isomer due to its importance in polymer science, these methods are, in principle, applicable to the 1,3-isomer.

Another critical derivatization is the introduction of nitro groups onto the naphthalene ring, which can then be reduced to amino groups. The nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. The presence of the bulky isopropyl groups at the 1 and 3 positions of the naphthalene core in 1,3-diisopropylnaphthalene will sterically and electronically influence the position of incoming nitro groups. The directing effects of the alkyl groups generally favor substitution at the alpha positions of the unsubstituted ring.

Synthesis of Diaminonaphthalene Derivatives from Diisopropylnaphthalene Precursors

The synthesis of diaminonaphthalene derivatives from 1,3-diisopropylnaphthalene precursors is a two-step process that typically involves nitration followed by reduction. This pathway allows for the introduction of highly reactive amino groups onto the naphthalene core, which are valuable for further chemical modifications and polymer synthesis.

The first step is the dinitration of 1,3-diisopropylnaphthalene. This is typically achieved using a mixture of nitric acid and sulfuric acid. The positions of the nitro groups are directed by the existing isopropyl groups. Following the principles of electrophilic aromatic substitution on substituted naphthalenes, the nitration is expected to occur on the unsubstituted ring.

The second step is the reduction of the dinitro-1,3-diisopropylnaphthalene intermediate to the corresponding diamino derivative. A common method for this reduction is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as ferric chloride and activated carbon, in a polar organic solvent like ethanol (B145695) or methanol. researchgate.net This method is known for its mild reaction conditions and high yields. researchgate.net

A general procedure for the preparation of diaminonaphthalenes from dinitronaphthalenes is outlined in the following table:

| Step | Reagents and Conditions | Purpose |

| 1. Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Introduction of two nitro groups onto the naphthalene ring. |

| 2. Reduction | Hydrazine Hydrate, Ferric Chloride, Activated Carbon, Ethanol | Reduction of the nitro groups to amino groups. |

This table represents a general synthetic approach and specific conditions would need to be optimized for the 1,3-diisopropylnaphthalene substrate.

Development of Polymeric Materials Utilizing Diisopropylnaphthalene-Derived Monomers (e.g., Polyethylene (B3416737) Naphthalate Precursors)

The development of high-performance polymeric materials often relies on the use of rigid aromatic monomers. Diisopropylnaphthalene-derived monomers are attractive candidates for this purpose due to the inherent rigidity of the naphthalene unit. The 2,6-isomer of diisopropylnaphthalene is a well-known precursor for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a key monomer for the production of polyethylene naphthalate (PEN). beilstein-journals.org PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). beilstein-journals.org

The synthesis of naphthalenedicarboxylic acids from diisopropylnaphthalenes is typically achieved through liquid-phase catalytic oxidation. researchgate.netacademax.com This process often utilizes a catalyst system composed of cobalt and manganese salts with a bromine-containing promoter. researchgate.netacademax.com The oxidation of the isopropyl groups to carboxylic acid groups transforms the hydrocarbon into a valuable monomer for polycondensation reactions.

While the focus has been on the 2,6-isomer, the 1,3-isomer of diisopropylnaphthalene can, in principle, be oxidized to 1,3-naphthalenedicarboxylic acid. This monomer could then be used in polycondensation reactions with diols, such as ethylene (B1197577) glycol, to produce novel polyesters with potentially different properties compared to PEN derived from the 2,6-isomer. The spatial arrangement of the carboxylic acid groups in the 1,3-position would lead to a different polymer chain architecture, likely affecting its crystallinity, solubility, and thermal characteristics.

The general scheme for the synthesis of a polyester (B1180765) from 1,3-diisopropylnaphthalene is as follows:

Oxidation: 1,3-Diisopropylnaphthalene is oxidized to 1,3-naphthalenedicarboxylic acid.

Esterification/Polycondensation: The resulting dicarboxylic acid is reacted with a diol (e.g., ethylene glycol) in a polycondensation reaction to form the polyester.

The properties of the resulting polymer would be of significant interest for materials science applications. For instance, novel poly(aryl ether ketone)s containing nitrogenous heterocyclic structures have been synthesized through polycondensation reactions, demonstrating the versatility of this polymerization technique in creating high-performance materials with excellent thermal stability and solubility. nih.govmdpi.comresearchgate.net The incorporation of a 1,3-naphthalene dicarboxylate unit could lead to polymers with unique processing and performance characteristics.

Catalytic Transformation and Industrial Process Research Involving Diisopropylnaphthalenes

Diisopropylnaphthalene in Alkylation Process Optimization

The primary method for synthesizing diisopropylnaphthalenes is the Friedel-Crafts alkylation of naphthalene (B1677914) with an alkylating agent like propylene (B89431) or isopropanol (B130326) over an acidic catalyst. nih.govgoogle.com Early processes utilized catalysts such as anhydrous AlCl₃ or mineral acids (H₂SO₄, HF), but these were inefficient, corrosive, and generated significant waste. nih.govgoogle.com Modern processes have shifted towards solid acid catalysts, particularly zeolites like H-mordenite, HY, H-beta, and amorphous silica-alumina, which offer shape-selective properties. rsc.orgrsc.orgelectronicsandbooks.com

The alkylation of naphthalene is a multi-step process. nih.gov Initially, naphthalene is isopropylated to form monoisopropylnaphthalenes (MIPN). The α-position (C1, C4, C5, C8) of the naphthalene ring has a higher electron density, leading to the rapid formation of 1-isopropylnaphthalene (B1199988) (1-MIPN) as the kinetic product. nih.gov The thermodynamically more stable 2-isopropylnaphthalene (B46572) (2-MIPN) is formed more slowly. nih.gov These MIPNs are then further alkylated to a mixture of ten possible DIPN isomers, including 1,3-DIPN. nih.govnih.gov

| Catalyst | Reaction Temperature (°C) | Naphthalene Conversion (%) | Selectivity for β,β-DIPN* (%) | Selectivity for 2,6-DIPN (%) | Reference |

|---|---|---|---|---|---|

| H-mordenite | 240 | Not specified | Not specified | High selectivity shown | rsc.org |

| Dealuminumed USY | 150 | 92.3 | 85 | Not specified | researchgate.net |

| PWA/SiO₂–Al₂O₃ | Not specified | 87.97 | 59.82 | Not specified | researchgate.net |

| FeCl₃ impregnated molecular sieves | Not specified | 44.1 | 85.2 | 41.2 (yield) | researchgate.net |

Interconversion and Disproportionation Reactions of Diisopropylnaphthalene Isomers

The initial mixture of DIPN isomers produced during alkylation is not typically at thermodynamic equilibrium. electronicsandbooks.com To increase the concentration of the desired 2,6-DIPN, the product mixture undergoes further processing involving isomerization and disproportionation (also known as transalkylation) reactions. nih.govgoogle.com These reactions are catalyzed by the same types of acidic catalysts used in the alkylation step. nih.gov

Isomerization is the process where an isopropyl group migrates from one position to another on the same naphthalene ring. This allows for the conversion of kinetically favored isomers, such as 1,3-DIPN, into more thermodynamically stable isomers like 2,6-DIPN and 2,7-DIPN. nih.gov

Disproportionation or transalkylation involves the transfer of an isopropyl group from one naphthalene molecule to another. electronicsandbooks.com For example, a DIPN isomer can react with a naphthalene molecule to form two MIPN molecules, or two DIPN molecules can react to form a triisopropylnaphthalene and a MIPN. Unwanted isomers can be converted back to MIPN and then re-alkylated, ideally to the desired 2,6-DIPN. researchgate.net

The pore structure of zeolite catalysts plays a crucial role in these secondary reactions by exerting shape-selective control. electronicsandbooks.com

H-mordenite , with its more linear pore structure, tends to favor the formation of the slimmer 2,6-DIPN isomer. rsc.orgelectronicsandbooks.com

HY and H-beta zeolites , which have larger, more spacious pore architectures, tend to favor the formation of the bulkier 2,7-DIPN isomer via a bent transition-state complex. electronicsandbooks.com

At higher temperatures, a monomolecular dealkylation-realkylation mechanism can become dominant, which may reduce the shape-selective effect of the catalyst and lead to an isomer distribution closer to the thermodynamic equilibrium. electronicsandbooks.com A typical process might involve an initial synthesis reaction, followed by a separate rearrangement step at a higher temperature to maximize the target isomer before purification. google.com

| Catalyst | Key Observation | Predominant Isomer Favored | Reference |

|---|---|---|---|

| H-mordenite | Shape selectivity due to linear pore structure. | 2,6-DIPN | electronicsandbooks.com |

| HY Zeolite | Favors a bent transition-state complex due to pore architecture. | 2,7-DIPN | electronicsandbooks.com |

| H-beta Zeolite | Favors a bent transition-state complex due to pore architecture. | 2,7-DIPN | electronicsandbooks.com |

| Amorphous Aluminosilicate | Less shape-selective, leading to a complex mixture of isomers. | Mixture (including 1,3-DIPN) | nih.gov |

Advancements in Separation and Purification Technologies for Diisopropylnaphthalene Isomers

After the reaction and isomerization steps, the product is a complex mixture containing all ten DIPN isomers, residual MIPN, and heavier poly-alkylated naphthalenes. nih.gov Separating the high-purity 2,6-DIPN from this mixture is a significant challenge because the isomers have very similar physical and chemical properties, particularly their boiling points. nih.govacs.org A single separation method is almost always insufficient, necessitating a multi-stage approach. nih.gov

Distillation: The first step is typically vacuum distillation. nih.gov This is not used to separate individual DIPN isomers from each other but to perform a crude separation. Lighter fractions (naphthalene, MIPN) and heavier fractions (triisopropylnaphthalenes) are removed, yielding a concentrated mixture of DIPN isomers. nih.govgoogle.com Using a series of distillation towers can yield a DIPN isomer mixture of over 99% purity. nih.gov

Crystallization: Since distillation cannot effectively separate the DIPN isomers, crystallization is the most common subsequent purification step. nih.govacs.org This technique exploits the differences in the melting points and solubilities of the isomers.

Melt Crystallization: The DIPN mixture is cooled to induce crystallization. 2,6-DIPN, having a relatively high melting point (70°C), can be selectively crystallized from the melt. researchgate.net

Solvent Crystallization: A solvent is added to the isomer mixture to facilitate purification. nih.gov For instance, a DIPN mixture can be crystallized from ethanol (B145695) at temperatures around 9°C to yield 2,6-DIPN with a purity of over 99%. researchgate.net Other solvents like C1-C4 aliphatic alcohols are also used. nih.gov A process might involve obtaining an 80-90% pure 2,6-DIPN through an initial crystallization, followed by recrystallization to achieve purities of 99.0-99.5%. google.com

Adsorption: Adsorption separation, often using zeolites as adsorbents, is another advanced technique. nih.govacs.org This method separates isomers based on differences in their interaction with the adsorbent material. Zeolite X/Y materials have been studied for this purpose. nih.gov This technology can be implemented in a simulated moving bed (SMB) configuration for continuous, industrial-scale separation of pure 2,6-DIPN. nih.gov

| Isomer | Boiling Point (°C) | Melting Point (°C) | Reference |

|---|---|---|---|

| 1,3-DIPN | 303.4 | -13.6 | nih.gov |

| 1,4-DIPN | 305.8 | -15.1 | nih.gov |

| 1,5-DIPN | 306.9 | 57.8 | nih.gov |

| 1,6-DIPN | 305.5 | -19.1 | nih.gov |

| 1,7-DIPN | 304.5 | -28.1 | nih.gov |

| 2,6-DIPN | 307.7 | 71.2 | nih.gov |

| 2,7-DIPN | 307.2 | 37.1 | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 1,3-diisopropylnaphthalene, and how do catalyst properties influence isomer selectivity?

- Methodological Answer : The alkylation of naphthalene with isopropanol or propylene over acidic zeolites (e.g., HY or H-MOR) is a common synthesis route. Key parameters include temperature (150–250°C), pressure (1–5 atm), and molar ratios of reactants (isopropanol/naphthalene ≈ 2–4). Catalyst modification with transition metals (Fe³⁺, Ni²⁺) via wet impregnation can enhance selectivity for specific isomers. However, non-polar GC columns may overestimate the 2,6-/2,7-DIPN ratio, necessitating validation with polar columns (e.g., HP-INNOWax) to avoid analytical artifacts .

Q. What standard analytical methods are recommended for resolving 1,3-diisopropylnaphthalene isomers in complex mixtures?

- Methodological Answer : Gas chromatography (GC) with polar or intermediate-polarity columns (e.g., TC-17 or HP-INNOWax) is critical for accurate isomer separation. Two-dimensional GC×GC coupled with mass spectrometry improves resolution and reduces co-elution errors. For quantitative analysis, calibration with certified isomer standards and validation via NMR or crystallography (e.g., purity >99% after ethanol washing) is advised .

Q. How should researchers design toxicity studies for 1,3-diisopropylnaphthalene to meet regulatory standards?

- Methodological Answer : Follow ATSDR guidelines for multi-route exposure assessments (inhalation, oral, dermal) in both human epidemiological cohorts and animal models (rodents). Focus on systemic endpoints: hepatic/renal toxicity, hematological effects, and carcinogenicity. Use OECD-compliant protocols for acute/chronic exposure, and prioritize peer-reviewed studies with robust controls. Data gaps in environmental fate (e.g., bioaccumulation potential) should be addressed using EPA models like EPI Suite .

Advanced Research Questions

Q. How can discrepancies in reported 1,3-diisopropylnaphthalene isomer ratios be resolved when comparing catalytic studies?

- Methodological Answer : Discrepancies often arise from analytical biases (e.g., column polarity) or reaction conditions (solvent dilution, space velocity). To reconcile

- Standardize GC protocols across labs using reference isomers.

- Conduct kinetic/thermodynamic modeling to distinguish shape-selective catalysis (e.g., H-MOR pore structure) from equilibrium-driven isomer distributions.

- Validate catalyst performance with isotopic labeling or in situ spectroscopy (e.g., FTIR) .

Q. What advanced separation techniques improve the purity of 1,3-diisopropylnaphthalene from isomer mixtures?

- Methodological Answer : Combine fractional distillation (under vacuum, 1000 Pa, 165°C cut) with zeolite-based adsorption (e.g., NaX or modified MOR). Crystallization at 9°C in ethanol yields >99% purity. For industrial-scale separation, simulate moving bed (SMB) chromatography with tailored zeolite adsorbents selectively retains 2,7-isomers, enriching 1,3-DIPN in the raffinate .

Q. What computational strategies predict the environmental persistence and metabolic pathways of 1,3-diisopropylnaphthalene?

- Methodological Answer : Use QSPR models to estimate biodegradation rates (e.g., BIOWIN) and bioaccumulation factors (BCF). Molecular dynamics (MD) simulations can map interactions with cytochrome P450 enzymes for metabolic pathway prediction. Density functional theory (DFT) calculates reaction energetics for hydroxylation or epoxidation, critical for toxicity profiling. Validate with high-resolution mass spectrometry (HRMS) in in vitro hepatic microsomal assays .

Data Gaps and Research Prioritization

Q. What are the critical data needs for improving 1,3-diisopropylnaphthalene risk assessments?

- Methodological Answer : Prioritize studies on:

- Long-term carcinogenicity : Use transgenic rodent models (e.g., RasH2) to assess tumorigenicity.

- Developmental toxicity : Apply zebrafish embryotoxicity assays with transcriptomic profiling (RNA-seq).

- Environmental monitoring : Develop LC-MS/MS methods for detecting ng/L-level residues in water.

- Human biomonitoring : Identify urinary metabolites (e.g., hydroxylated derivatives) as exposure biomarkers .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.